Cyclohexanone, 3-(1-oxopropyl)-
Overview
Description
Cyclohexanone, 3-(1-oxopropyl)-, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, where a 1-oxopropyl group is attached to the third carbon of the cyclohexanone ring. This compound is a colorless to pale yellow liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-(1-oxopropyl)- can be synthesized through several methods. One common method involves the cross-aldol reaction between cyclohexanone and isatin derivatives in the presence of a biocatalyst such as crude earthworm extract. This reaction proceeds in a solvent mixture of acetonitrile and water (1:1) to yield the desired product .
Industrial Production Methods
Industrial production of cyclohexanone, 3-(1-oxopropyl)- typically involves the catalytic hydrogenation of phenol to cyclohexanol, followed by dehydrogenation to cyclohexanone. The 1-oxopropyl group is then introduced through a Friedel-Crafts acylation reaction. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction using reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohols.
Substitution: Halogenation reactions can occur at the α-position of the cyclohexanone ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 3-(1-oxopropyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohexanone, 3-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Cyclohexanone, 3-(1-oxopropyl)- can be compared with other similar compounds such as:
Cyclohexanone: The parent compound, which lacks the 1-oxopropyl group.
2-Isobutyrylcyclohexanone: A similar compound with a different acyl group attached to the cyclohexanone ring.
Cyclohexanol: The alcohol derivative of cyclohexanone.
The uniqueness of cyclohexanone, 3-(1-oxopropyl)- lies in its specific functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-propanoylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHDBBGILFATNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471596 | |
Record name | Cyclohexanone, 3-(1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88017-43-0 | |
Record name | Cyclohexanone, 3-(1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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